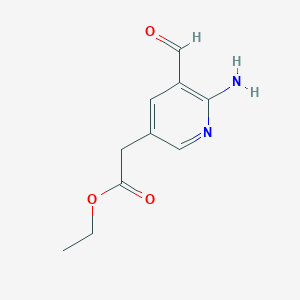
Ethyl (6-amino-5-formylpyridin-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6-amino-5-formylpyridin-3-YL)acetate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-amino-5-formylpyridin-3-YL)acetate typically involves the reaction of 6-amino-5-formylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-amino-5-formylpyridin-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ethyl (6-carboxy-5-formylpyridin-3-YL)acetate.
Reduction: Ethyl (6-amino-5-hydroxymethylpyridin-3-YL)acetate.
Substitution: Ethyl (6-substituted-5-formylpyridin-3-YL)acetate, where the substituent depends on the electrophile used.
Scientific Research Applications
Ethyl (6-amino-5-formylpyridin-3-YL)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (6-amino-5-formylpyridin-3-YL)acetate is not well-documented. its derivatives are known to interact with various molecular targets and pathways. For example, pyridine derivatives can inhibit enzymes, modulate receptor activity, and interfere with DNA synthesis . The specific mechanism would depend on the particular derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with the formula C4H8O2, commonly used as a solvent.
Methyl butanoate: An ester with a fruity odor, used in flavorings and fragrances.
Isopentyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Uniqueness
Ethyl (6-amino-5-formylpyridin-3-YL)acetate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis. Its pyridine ring structure also imparts unique chemical and biological properties that are not found in simpler esters like ethyl acetate or methyl butanoate .
Properties
CAS No. |
1393559-69-7 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-(6-amino-5-formylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-9(14)4-7-3-8(6-13)10(11)12-5-7/h3,5-6H,2,4H2,1H3,(H2,11,12) |
InChI Key |
AHJJSFWYFRYWQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(N=C1)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















